Norprostol, (-)-

Vue d'ensemble

Description

Norprostol, (-)- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a prostaglandin analogue that has been shown to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Medicine

Norprostol, (-)-: is primarily investigated for its potential in contraceptive applications . It’s a synthetic progestational agent that can alter the endometrial environment, making it less suitable for implantation and more difficult for sperm to reach the egg . It’s also explored for its role in menstrual regulation , particularly in conditions like endometriosis, where it may help reduce pain and blood loss .

Pharmacology

In pharmacological research, Norprostol, (-)- is studied for its anti-inflammatory properties . It’s part of the progestin family, which has applications in reducing inflammation and immune response, potentially benefiting conditions like autoimmune diseases .

Biochemistry

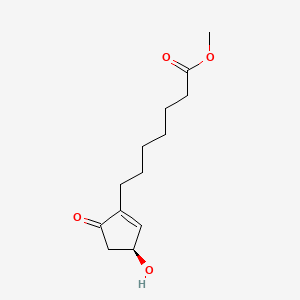

Norprostol, (-)-: has a unique structure that includes a five-membered ring , ester , ketone , and secondary alcohol groups . This makes it a subject of interest in biochemistry for studying enzyme-substrate interactions , particularly how different functional groups affect binding affinity and reaction rates.

Agriculture

In agricultural sciences, compounds like Norprostol, (-)- are not directly applied; however, their structural analogs or derivatives could be used to develop plant growth regulators or pesticides . The study of such compounds can lead to the synthesis of molecules that mimic plant hormones or disrupt the hormonal balance in pests .

Environmental Science

Research into Norprostol, (-)- and related compounds can contribute to environmental science by providing insights into the biodegradation of synthetic compounds. Understanding how these compounds break down in the environment helps in assessing their long-term ecological impact .

Industrial Processes

While Norprostol, (-)- itself may not be used in industrial processes, its synthesis and the understanding of its chemical behavior can inform green chemistry practices . It can lead to the development of more sustainable synthetic routes for similar compounds .

Analytical Chemistry

Norprostol, (-)-: can be used as a reference compound in analytical chemistry for the development of new chromatographic methods or spectroscopic techniques . Its distinct chemical structure provides a useful benchmark for calibrating instruments and validating analytical methods .

Material Science

The study of Norprostol, (-)- in material science could revolve around its potential use in biomaterials . Its organic structure could be functionalized to create polymers with specific properties for medical or technological applications .

Mécanisme D'action

Target of Action

Norprostol, also known as Misoprostol, is a synthetic prostaglandin E1 analog . Its primary targets are the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .

Mode of Action

Norprostol interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased along with the thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can lead to increased strength and frequency of contractions and decreased cervical tone .

Pharmacokinetics

The pharmacokinetics of Norprostol, specifically Misoprostol, has been studied across different routes of administration . Sublingual administration of Misoprostol achieved the highest serum peak concentration, significantly higher than oral and vaginal routes . The time to peak concentration was similar in both the sublingual and oral groups and was significantly shorter than those in both vaginal groups . The area under the Misoprostol concentration versus time curve up to 360 min in the sublingual group was significantly greater than those in oral and vaginal groups .

Result of Action

The result of Norprostol’s action depends on the target tissue. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, which helps protect the stomach lining and prevent ulcers . In the uterus and cervix, it increases the strength and frequency of contractions, which can lead to the expulsion of tissue during medical abortions .

Action Environment

The action environment of Norprostol can be influenced by various factors, including the route of administration . For instance, sublingual administration leads to a higher serum peak concentration and a greater area under the concentration-time curve compared to oral and vaginal routes . This suggests that the bioavailability and efficacy of Norprostol can be significantly affected by the method of administration.

Propriétés

IUPAC Name |

methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194860 | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42038-75-5 | |

| Record name | Norprostol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROSTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

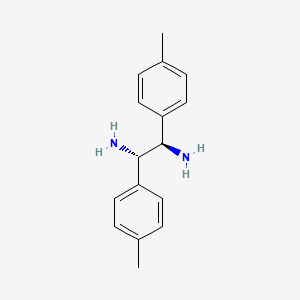

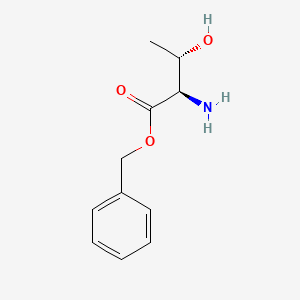

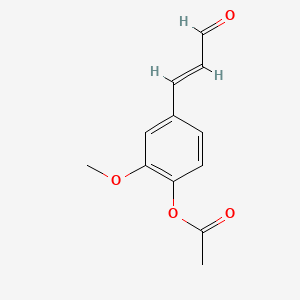

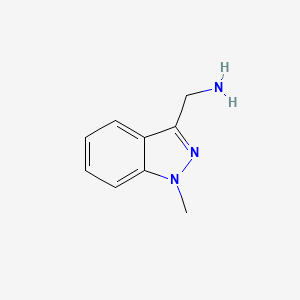

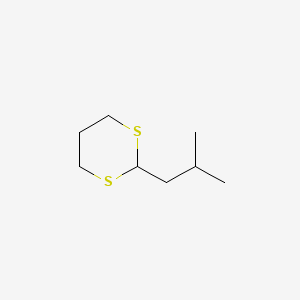

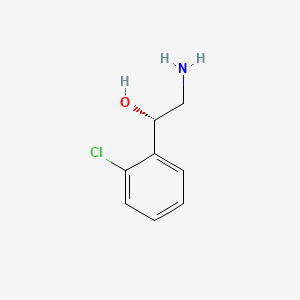

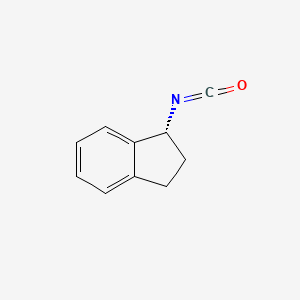

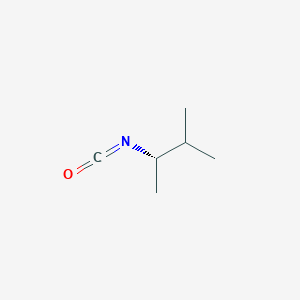

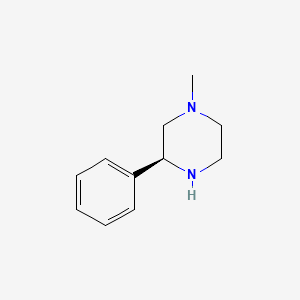

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)